molecular formula C24H33F3N2O B3792296 N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]spiro[2.4]heptane-1-carboxamide

N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]spiro[2.4]heptane-1-carboxamide

Cat. No.: B3792296
M. Wt: 422.5 g/mol
InChI Key: IGYBALRRYNUTNP-UHFFFAOYSA-N
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Description

“N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]spiro[2.4]heptane-1-carboxamide” is a complex organic compound. It contains a trifluoromethyl group, a phenyl group, a piperidine ring, and a spiro[2.4]heptane structure .


Molecular Structure Analysis

The compound contains several functional groups that would contribute to its overall structure. The trifluoromethyl group is a functional group with the formula -CF3, derived from the methyl group by replacing each hydrogen atom with a fluorine atom . The piperidine ring is a saturated heterocyclic molecule with one nitrogen atom and five carbon atoms . The spiro[2.4]heptane structure refers to a bicyclic compound consisting of two rings of two and four carbon atoms .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s intended for use as a pharmaceutical, the trifluoromethyl group is often used as a bioisostere to adjust the steric and electronic properties of a lead compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its properties, and potential applications in various fields such as pharmaceuticals .

Properties

IUPAC Name

N-methyl-N-[[1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-4-yl]methyl]spiro[2.4]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33F3N2O/c1-28(22(30)21-16-23(21)10-2-3-11-23)17-19-8-13-29(14-9-19)12-7-18-5-4-6-20(15-18)24(25,26)27/h4-6,15,19,21H,2-3,7-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYBALRRYNUTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3CC34CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]spiro[2.4]heptane-1-carboxamide
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N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]spiro[2.4]heptane-1-carboxamide
Reactant of Route 3
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N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]spiro[2.4]heptane-1-carboxamide
Reactant of Route 4
N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]spiro[2.4]heptane-1-carboxamide
Reactant of Route 5
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N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]spiro[2.4]heptane-1-carboxamide
Reactant of Route 6
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N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]spiro[2.4]heptane-1-carboxamide

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